Cas no 2228946-73-2 (3-(1-azido-2-hydroxyethyl)benzonitrile)

3-(1-azido-2-hydroxyethyl)benzonitrile structure
2228946-73-2 structure
商品名:3-(1-azido-2-hydroxyethyl)benzonitrile
CAS番号:2228946-73-2
MF:C9H8N4O
メガワット:188.186020851135
CID:6420117
PubChem ID:165759499

3-(1-azido-2-hydroxyethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 3-(1-azido-2-hydroxyethyl)benzonitrile
    • EN300-1775983
    • 2228946-73-2
    • インチ: 1S/C9H8N4O/c10-5-7-2-1-3-8(4-7)9(6-14)12-13-11/h1-4,9,14H,6H2
    • InChIKey: CAXILBYWIXJVLB-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C=CC=C(C#N)C=1)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 188.06981089g/mol
  • どういたいしつりょう: 188.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 58.4Ų

3-(1-azido-2-hydroxyethyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775983-0.25g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
0.25g
$723.0 2023-09-20
Enamine
EN300-1775983-0.5g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
0.5g
$754.0 2023-09-20
Enamine
EN300-1775983-5g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
5g
$2277.0 2023-09-20
Enamine
EN300-1775983-0.1g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
0.1g
$691.0 2023-09-20
Enamine
EN300-1775983-1g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
1g
$785.0 2023-09-20
Enamine
EN300-1775983-2.5g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
2.5g
$1539.0 2023-09-20
Enamine
EN300-1775983-10.0g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
10g
$3376.0 2023-06-03
Enamine
EN300-1775983-10g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
10g
$3376.0 2023-09-20
Enamine
EN300-1775983-0.05g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
0.05g
$660.0 2023-09-20
Enamine
EN300-1775983-1.0g
3-(1-azido-2-hydroxyethyl)benzonitrile
2228946-73-2
1g
$785.0 2023-06-03

3-(1-azido-2-hydroxyethyl)benzonitrile 関連文献

3-(1-azido-2-hydroxyethyl)benzonitrileに関する追加情報

Introduction to 3-(1-azido-2-hydroxyethyl)benzonitrile (CAS No. 2228946-73-2)

3-(1-azido-2-hydroxyethyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2228946-73-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) attached to a benzene ring, and it incorporates functional groups that enhance its reactivity and utility in synthetic chemistry.

The structural motif of 3-(1-azido-2-hydroxyethyl)benzonitrile includes both an azido group (-N₃) and a hydroxyethyl chain (-CH₂CH₂OH). The azido group is a versatile handle for further chemical modifications, enabling the synthesis of complex molecules through nucleophilic substitution reactions. Concurrently, the hydroxyethyl moiety introduces both hydrophilicity and the potential for hydrogen bonding interactions, making this compound a promising candidate for applications in drug design and material science.

In recent years, there has been growing interest in benzonitrile derivatives due to their broad spectrum of biological activities. The presence of the nitrile group in 3-(1-azido-2-hydroxyethyl)benzonitrile facilitates its participation in various chemical reactions, including condensation, reduction, and coupling reactions, which are pivotal in the synthesis of pharmacologically active compounds. Additionally, the azido functionality allows for controlled release mechanisms, which could be exploited in drug delivery systems.

One of the most compelling aspects of 3-(1-azido-2-hydroxyethyl)benzonitrile is its potential application in medicinal chemistry. Researchers have been exploring its utility as a building block for the development of novel therapeutic agents. For instance, modifications of the azido group can lead to the formation of heterocyclic compounds, which are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyethyl chain further enhances solubility and bioavailability, making this compound an attractive scaffold for drug discovery.

Recent studies have highlighted the role of 3-(1-azido-2-hydroxyethyl)benzonitrile in the synthesis of bioactive molecules. A notable example is its use in constructing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The benzonitrile core provides a rigid scaffold that can be fine-tuned through structural modifications to achieve high selectivity and potency. Moreover, the azido group can be selectively transformed into other functional groups, such as amines or alcohols, allowing for diverse chemical outcomes.

The hydroxyethyl substituent also plays a crucial role in modulating the pharmacokinetic properties of derived compounds. Hydrophilic extensions like -CH₂CH₂OH can improve water solubility, which is often a limiting factor in drug formulation. This characteristic makes 3-(1-azido-2-hydroxyethyl)benzonitrile particularly valuable for designing orally administered drugs or formulations requiring controlled release profiles.

In material science, 3-(1-azido-2-hydroxyethyl)benzonitrile has shown promise as a precursor for functional polymers and coatings. The reactivity of its azido group allows for polymerization reactions that yield materials with tailored properties. Such polymers could find applications in biomedical devices, where surface modifications are essential for biocompatibility and functionality.

The synthesis of 3-(1-azido-2-hydroxyethyl)benzonitrile itself is an intriguing challenge that has been addressed by several research groups. Common synthetic routes involve the reaction of 2-hydroxyethanol with appropriately substituted benzonitriles under controlled conditions. The introduction of the azido group typically requires careful handling due to its sensitivity to heat and light but can be achieved using established protocols involving nitration followed by diazotization.

Future directions in the study of 3-(1-azido-2-hydroxyethyl)benzonitrile include exploring its role in combinatorial chemistry and high-throughput screening assays. The compound’s versatility as a scaffold allows researchers to rapidly generate libraries of derivatives with varying biological activities. Such libraries are invaluable for identifying lead compounds that can be optimized further through structure-based drug design approaches.

The integration of computational methods with experimental chemistry has also been instrumental in understanding the reactivity and potential applications of 3-(1-azido-2-hydroxyethyl)benzonitrile. Molecular modeling studies have provided insights into how structural modifications influence biological activity, guiding synthetic efforts toward more effective candidates.

In conclusion,3-(1-azido-2-hydroxyethyl)benzonitrile (CAS No. 2228946-73-2) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features—combining a benzonitrile core with both azido and hydroxyethyl functional groups—make it a versatile tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies and applications,this compound is poised to play an increasingly important role in advancing scientific discovery.

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